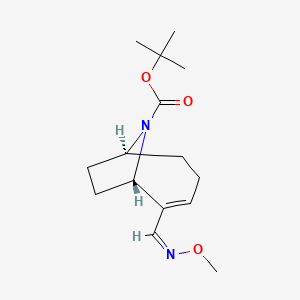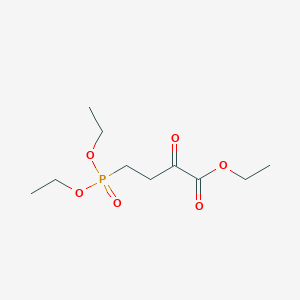
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone, making it a valuable reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a phosphonate ester linkage, which is a key feature of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (diethoxyphosphoryl)acetate
- Diethyl ethoxycarbonylmethylphosphonate
- Ethyl 2-(4-acetylphenoxymethyl)-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate
Uniqueness
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the diethoxyphosphoryl group enhances its solubility and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
129687-40-7 |
|---|---|
Molekularformel |
C10H19O6P |
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
ethyl 4-diethoxyphosphoryl-2-oxobutanoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
PBLYZXDFQCHXLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


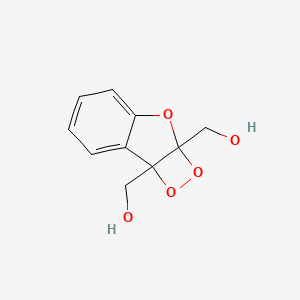

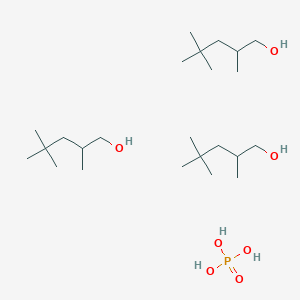
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
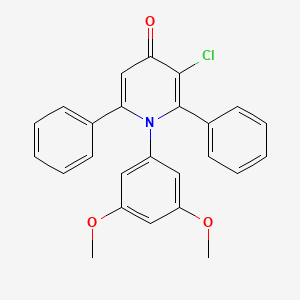
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
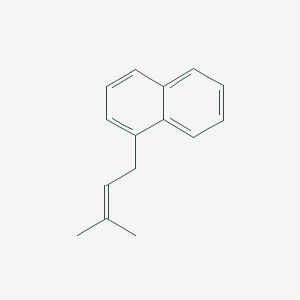
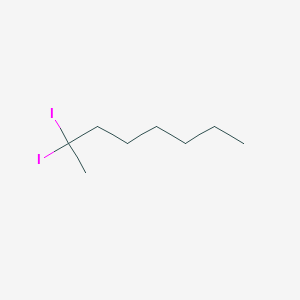
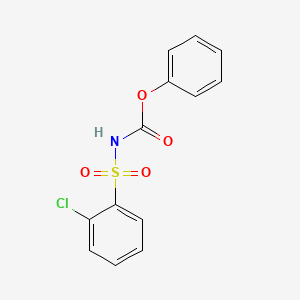
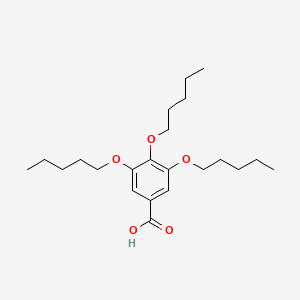
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
